molecular formula C9H16ClNO3 B13517217 2-{5-Oxa-2-azaspiro[3.5]nonan-6-yl}acetic acid hydrochloride

2-{5-Oxa-2-azaspiro[3.5]nonan-6-yl}acetic acid hydrochloride

Cat. No.: B13517217
M. Wt: 221.68 g/mol
InChI Key: HFXPBSZVERVTIS-UHFFFAOYSA-N
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Description

2-{5-Oxa-2-azaspiro[3.5]nonan-6-yl}acetic acid hydrochloride: is a chemical compound with the following properties:

    Chemical Formula: CHClNO

    Molecular Weight: 221.68 g/mol

    CAS Number: 2639408-20-9

Preparation Methods

Synthetic Routes: The synthetic route for this compound involves specific reactions and intermediates. Unfortunately, detailed literature on its synthesis is scarce. it likely proceeds through spirocyclization reactions, incorporating the spiro[3.5]nonane scaffold.

Industrial Production: Industrial production methods are proprietary and not widely disclosed. Manufacturers may employ custom processes to produce this compound at scale.

Chemical Reactions Analysis

Reactivity:

    Oxidation: Undergoes oxidation reactions, potentially leading to carboxylic acid derivatives.

    Substitution: Can participate in nucleophilic substitution reactions.

    Reduction: May be reduced to form corresponding alcohols or other derivatives.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromium trioxide (CrO).

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of suitable solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).

Major Products: The major products depend on the specific reaction conditions and reagents used. Potential products include spirocyclic derivatives, carboxylic acids, or their esters.

Scientific Research Applications

Chemistry:

    Building Block: Used in the synthesis of more complex molecules due to its unique spiro[3.5]nonane structure.

    Drug Discovery: Investigated for potential pharmacological applications.

Biology and Medicine:

    Biological Activity: May exhibit biological effects due to its spirocyclic motif.

    Drug Development: Researchers explore its potential as a drug scaffold.

Industry:

    Fine Chemicals: Used in the production of specialty chemicals.

    Pharmaceuticals: May serve as a precursor for drug development.

Mechanism of Action

The precise mechanism of action remains elusive. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While detailed comparisons are limited, similar compounds include:

Remember that research in this area is ongoing, and new findings may emerge

Biological Activity

2-{5-Oxa-2-azaspiro[3.5]nonan-6-yl}acetic acid hydrochloride, with the molecular formula C9H16ClNO3 and CAS number 2639408-20-9, is a compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of drug development and therapeutic applications.

Chemical Structure and Properties

The compound features a spirocyclic framework that includes both oxygen and nitrogen atoms, which contributes to its reactivity and interaction capabilities with biological targets. The presence of an acetic acid moiety further enhances its potential for various biological interactions.

PropertyValue
Molecular FormulaC9H16ClNO3
Molecular Weight221.68 g/mol
CAS Number2639408-20-9
Structural FeaturesSpirocyclic

Biological Activity Overview

Research into the biological activity of this compound indicates several potential therapeutic applications:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structural motifs may exhibit antitumor properties, particularly through mechanisms that inhibit oncogenic pathways such as those involving the RAS protein .
  • Pharmacodynamics : Interaction studies have been essential for understanding how this compound affects cellular functions and signaling pathways. The spirocyclic nature allows for unique interactions with biological macromolecules, potentially influencing their activity and stability.
  • Synthetic Pathways : The synthesis of this compound typically involves multi-step reactions that can yield derivatives with enhanced biological activity. The ability to modify functional groups allows researchers to explore a range of biological effects.

Case Studies and Research Findings

Several studies have investigated compounds related to or structurally similar to this compound:

  • Study on KRAS Inhibition : A related spirocyclic compound demonstrated significant inhibitory effects on the KRAS G12C mutation, a common driver in various cancers. This research highlights the potential for spirocyclic compounds in targeting difficult-to-drug proteins in cancer therapy .
  • Antimicrobial Properties : Other derivatives of spirocyclic compounds have shown promising antimicrobial activity, suggesting that this compound may also possess similar properties, warranting further investigation into its efficacy against bacterial strains .

Properties

Molecular Formula

C9H16ClNO3

Molecular Weight

221.68 g/mol

IUPAC Name

2-(5-oxa-2-azaspiro[3.5]nonan-6-yl)acetic acid;hydrochloride

InChI

InChI=1S/C9H15NO3.ClH/c11-8(12)4-7-2-1-3-9(13-7)5-10-6-9;/h7,10H,1-6H2,(H,11,12);1H

InChI Key

HFXPBSZVERVTIS-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC2(C1)CNC2)CC(=O)O.Cl

Origin of Product

United States

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